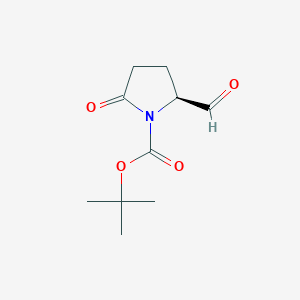

(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17583225

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO4 |

|---|---|

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | tert-butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |

| Standard InChI Key | OACIOAKQHBCLAL-ZETCQYMHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C=O |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C=O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 213.23 g/mol. Its IUPAC name, tert-butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate, reflects the stereochemistry at the 2-position (S-configuration) and the presence of a Boc-protected amine (Figure 1). The pyrrolidine ring is substituted with a formyl group at C2 and a ketone at C5, rendering it a versatile scaffold for further functionalization.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₄ | |

| Molecular Weight | 213.23 g/mol | |

| IUPAC Name | tert-butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate | |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C=O | |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C@@HC=O |

The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the pyrrolidine nitrogen, preventing unwanted side reactions during synthesis. The formyl group at C2 participates in nucleophilic additions and condensations, while the 5-keto group offers sites for reduction or enolate formation.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the formyl proton (δ ~9.6 ppm, singlet) and the keto carbonyl (δ ~207 ppm in ¹³C NMR). X-ray crystallography of related pyrrolidine derivatives confirms the chair-like conformation of the ring, stabilized by intramolecular hydrogen bonding between the formyl oxygen and the Boc carbonyl .

Synthesis and Manufacturing

Traditional Methods

The synthesis typically begins with L-proline or its derivatives. A representative pathway involves:

-

Boc Protection: Treating pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to install the Boc group.

-

Oxidation: Introducing the 5-keto group via oxidation of the corresponding alcohol using Jones reagent or pyridinium chlorochromate (PCC) .

-

Formylation: The C2 hydroxymethyl group (present in intermediates such as tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate ) is oxidized to a formyl group using Dess-Martin periodinane or Swern oxidation.

Key Reaction:

Recent Advances

Recent patents describe innovative routes using enzymatic resolution to enhance enantiomeric excess. For example, lipase-mediated acetylation of racemic intermediates achieves >99% ee for the S-enantiomer . Flow chemistry techniques have also reduced reaction times from hours to minutes by optimizing temperature and catalyst loading .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its formyl and keto groups:

-

Formyl Group: Undergoes condensation with amines to form Schiff bases, a key step in synthesizing imine-based catalysts. For example:

-

Keto Group: Participates in Knorr pyrrole synthesis when treated with activated methylene compounds, enabling access to polycyclic architectures .

Applications in Pharmaceutical Research

Drug Intermediate

The compound is a precursor to β-lactamase inhibitors and proteasome modulators. Its formyl group facilitates cross-coupling reactions with aryl halides, yielding biaryl derivatives with enhanced bioactivity.

Bioconjugation

In antibody-drug conjugates (ADCs), the formyl group reacts selectively with hydrazine-functionalized antibodies, enabling precise payload attachment . This strategy minimizes off-target effects in cancer therapy.

Comparison with Related Pyrrolidine Derivatives

Silyl-Protected Derivatives

Silyl ether derivatives (e.g., tert-butyldiphenylsilyl-protected analogs) exhibit enhanced lipophilicity, improving blood-brain barrier penetration in neuropharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume